(Z)-[AMINO(2-CHLORO-4,6-DIMETHYLPYRIDIN-3-YL)METHYLIDENE]AMINO 4-METHYLBENZOATE
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Overview
Description
(Z)-[AMINO(2-CHLORO-4,6-DIMETHYLPYRIDIN-3-YL)METHYLIDENE]AMINO 4-METHYLBENZOATE is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine and methyl groups, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(2-CHLORO-4,6-DIMETHYLPYRIDIN-3-YL)METHYLIDENE]AMINO 4-METHYLBENZOATE typically involves multi-step organic reactions. One common method includes the condensation of 2-chloro-4,6-dimethylpyridine-3-carbaldehyde with 4-aminobenzoic acid under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-[AMINO(2-CHLORO-4,6-DIMETHYLPYRIDIN-3-YL)METHYLIDENE]AMINO 4-METHYLBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(Z)-[AMINO(2-CHLORO-4,6-DIMETHYLPYRIDIN-3-YL)METHYLIDENE]AMINO 4-METHYLBENZOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-[AMINO(2-CHLORO-4,6-DIMETHYLPYRIDIN-3-YL)METHYLIDENE]AMINO 4-METHYLBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-chloro-6-methylpyrimidine
- 4-chloro-6-methyl-2-pyrimidinamine
Uniqueness
(Z)-[AMINO(2-CHLORO-4,6-DIMETHYLPYRIDIN-3-YL)METHYLIDENE]AMINO 4-METHYLBENZOATE is unique due to its specific substitution pattern on the pyridine ring and the presence of the benzoate ester. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
[(Z)-[amino-(2-chloro-4,6-dimethylpyridin-3-yl)methylidene]amino] 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c1-9-4-6-12(7-5-9)16(21)22-20-15(18)13-10(2)8-11(3)19-14(13)17/h4-8H,1-3H3,(H2,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXERMELXUMKNLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ON=C(C2=C(N=C(C=C2C)C)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O/N=C(/C2=C(N=C(C=C2C)C)Cl)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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